3-(2,4-Dimethylbenzoyl)-4-methylpyridine

Catalog No.
S833057
CAS No.
1187164-34-6
M.F
C15H15NO
M. Wt
225.28 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(2,4-Dimethylbenzoyl)-4-methylpyridine

CAS Number

1187164-34-6

Product Name

3-(2,4-Dimethylbenzoyl)-4-methylpyridine

IUPAC Name

(2,4-dimethylphenyl)-(4-methylpyridin-3-yl)methanone

Molecular Formula

C15H15NO

Molecular Weight

225.28 g/mol

InChI

InChI=1S/C15H15NO/c1-10-4-5-13(12(3)8-10)15(17)14-9-16-7-6-11(14)2/h4-9H,1-3H3

InChI Key

PJLWQEJYJHOMRE-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C(=O)C2=C(C=CN=C2)C)C

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C2=C(C=CN=C2)C)C
DMMP is a pyridine derivative that is commonly used as a surrogate for organophosphate-based nerve agents in various military applications. It has the ability to mimic the chemical properties of nerve agents such as sarin, soman, and VX without their toxic effects.
DMMP is a white crystalline solid with a molecular weight of 225.29 g/mol. It has a melting point of 67-69°C and a boiling point of 345°C. DMMP is sparingly soluble in water but soluble in most organic solvents. It is a weak acid and has a pKa of 1.38.
DMMP can be synthesized via several methods, including the reaction of 4-methylpyridine with 2,4-dimethylbenzoyl chloride in the presence of a base. It can also be synthesized by the reaction of 3-acetyl-4-methylpyridine with phosphorus oxychloride. Characterization of DMMP can be done using techniques such as nuclear magnetic resonance spectroscopy, infrared spectroscopy, and mass spectrometry.
DMMP can be detected and quantified using various analytical methods, including gas and liquid chromatography, mass spectrometry, and infrared spectroscopy. These methods are critical in detecting and monitoring DMMP in the environment and in determining its fate and transport in different matrices.
DMMP is not toxic by itself, but its analogue, 3,5-dimethylpyridine (DMP) has been shown to be moderately toxic to aquatic organisms. Various studies have shown that DMMP can cause redness, itching, and skin irritation in humans upon exposure.
DMMP is used in various scientific experiments as a surrogate for nerve agents. While it is not toxic, caution must be taken when working with DMMP to ensure safe handling and use to avoid unwanted exposure.
DMMP has found several applications in scientific experiments. It is commonly used in the development and validation of sensors and detectors for chemical and biological agents. It is also used in the synthesis of other chemicals, such as pyridine-based drugs.
Several studies have been conducted on DMMP in recent years, focusing on its properties, detection methods, and potential applications. These studies have contributed to a better understanding of DMMP and its role in various scientific fields.
DMMP has potential applications in various fields of research and industry, including the development of chemical sensors, catalysis, and medical research. It could also be used as a precursor in the synthesis of pyridine-based drugs.
Despite its usefulness, DMMP has some limitations, including its low solubility in water and its potential to cause skin irritation. Future research could focus on improving its solubility and reducing its toxic effects. Some possible future directions for research include developing new detection methods, exploring its potential applications in catalysis and medical research, and investigating the environmental fate and transport of DMMP.
In conclusion, 3-(2,4-Dimethylbenzoyl)-4-methylpyridine is a chemical compound that has found several applications in different scientific fields. Its physical and chemical properties, detection methods, and potential applications have been studied, and future research could focus on improving its solubility and reducing its toxic effects, as well as exploring new applications in different fields.

XLogP3

3.3

Dates

Modify: 2023-08-16

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